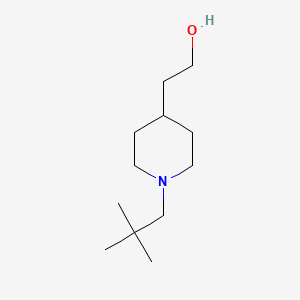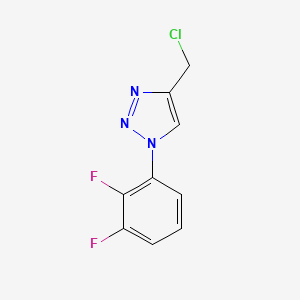
4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole
説明
“4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole” is a chemical compound with the molecular formula C9H6ClF2N3 . It is related to other compounds such as “5-(Chloromethyl)-3-(2,3-difluorophenyl)-1,2,4-oxadiazole” and “4-Chloromethyl-2-(2,3-difluorophenyl)-5-methyloxazole” which are used in various applications .
Molecular Structure Analysis
The molecular structure of “4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole” consists of a triazole ring attached to a 2,3-difluorophenyl group and a chloromethyl group . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole” include a molecular weight of 229.61 g/mol . Other properties such as melting point, boiling point, solubility, and stability are not specified in the search results.科学的研究の応用
Synthesis of Energetic Salts and Materials
Triazole derivatives, similar to "4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole," have been utilized in the synthesis of energetic salts. For instance, triazolyl-functionalized monocationic and diquaternary salts were prepared through reactions involving chloromethyl triazole derivatives. These compounds exhibited good thermal stability and relatively high density, indicating their potential application in energetic materials (Wang, Gao, Ye, & Shreeve, 2007).
Molecular Structure Analysis
The molecular structure and interactions of triazole derivatives, including those similar to the compound , have been extensively studied. For example, crystal structure analysis of triazole compounds has provided insights into the dihedral angles, molecular configuration, and hydrogen bonding interactions (Chen, Wang, Shen, Ren, & Chen, 2011). Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds.
Antifungal and Antibacterial Properties
Some triazole derivatives exhibit significant antifungal and antibacterial activities. A study on novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines, derived from similar triazole precursors, demonstrated high antibacterial, antifungal, and anti-inflammatory activities, suggesting their potential as pharmaceutical agents (El-Reedy & Soliman, 2020).
Corrosion Inhibition
The triazole ring system, characteristic of "4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole," has been identified in compounds that serve as corrosion inhibitors for metals in acidic media. This application is crucial for extending the lifespan of metals used in industrial applications (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Drug Synthesis and Genotoxicity Studies
Triazole derivatives are pivotal intermediates in the synthesis of various pharmaceuticals, including antifungal drugs like fluconazole. Research into the genotoxic impurities of fluconazole has led to the development of analytical methods for their quantification, highlighting the role of triazole derivatives in ensuring drug safety and efficacy (Devanna & Reddy, 2016).
特性
IUPAC Name |
4-(chloromethyl)-1-(2,3-difluorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF2N3/c10-4-6-5-15(14-13-6)8-3-1-2-7(11)9(8)12/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOKQMLVQLEUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



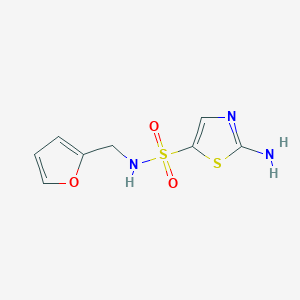
![(1R,2R,3Z,5E,7R,10R,12Z,14R,15S,20R)-13-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,12,17,21-pentaene-9,11-dione](/img/structure/B1488598.png)
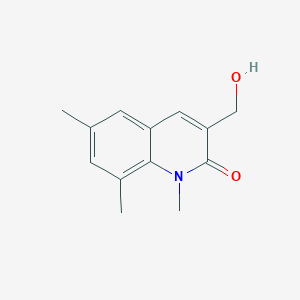
![3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1488602.png)
![6-Bromo-2-phenyl-2H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B1488603.png)
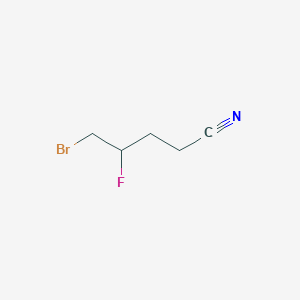
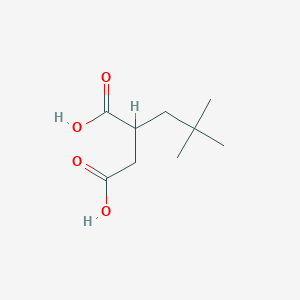
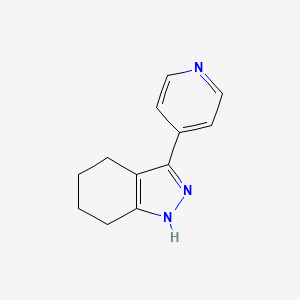
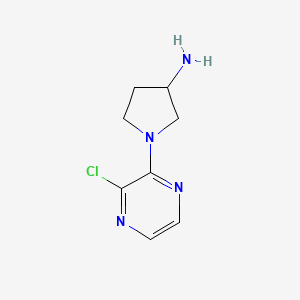
![6-Ethyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1488610.png)

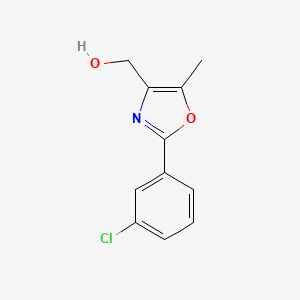
![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1488613.png)
